REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)[OH:8])[CH:2]=1.C(Cl)Cl.C(#N)C.C[N+]1([O-])CCOCC1>CCC[N+](CCC)(CCC)CCC.[O-][Ru](=O)(=O)=O.CCOCC>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)=[O:8])[CH:2]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C(O)C=1C=NC=CC1
|
Name
|
methylene chloride acetonitrile
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.C(C)#N
|
Name
|
4A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
catalyst
|
Smiles
|
CCC[N+](CCC)(CCC)CCC.[O-][Ru](=O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
was continued at RT
|
Type
|
STIRRING
|
Details
|
After stirring for 3 days
|
Duration
|
3 d
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
the cake washed well with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
silica gel was added
|
Type
|
CUSTOM
|
Details
|
The remaining solvent was removed
|
Type
|
CUSTOM
|
Details
|
leaving the crude material
|
Type
|
CUSTOM
|
Details
|
flushed with ether
|
Type
|
CUSTOM
|
Details
|
The silica pad was then flushed repeatedly first with methylene chloride
|
Type
|
WASH
|
Details
|
with chloroform until no further product eluted
|
Type
|
CONCENTRATION
|
Details
|
The dark red filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a red brown solid
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C(=O)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |